molecular formula C₁₄H₂₄NNaO₁₄S B1140918 N-Acetyllactosamine 6-Sulfate Sodium Salt CAS No. 145447-78-5

N-Acetyllactosamine 6-Sulfate Sodium Salt

Cat. No.: B1140918
CAS No.: 145447-78-5
M. Wt: 485.39
InChI Key:
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Description

N-Acetyllactosamine 6-Sulfate Sodium Salt is an organic salt composed of N-acetyllactosamine 6-sulfate and sodium ions. It is commonly used in biochemical research, particularly in the study of glycoprotein interactions and signal transduction. This compound serves as a model for sugar chain modifications and is utilized to investigate cell-to-cell interactions .

Mechanism of Action

N-Acetyllactosamine 6-Sulfate Sodium Salt is a component of many glycoproteins and functions as a carbohydrate antigen . It is thought to play roles in normal cellular recognition as well as in malignant transformation and metastasis . It is also found in the structure of human milk oligosaccharides and has prebiotic effects .

Future Directions

N-Acetyllactosamine 6-Sulfate Sodium Salt and its derivatives have been tested as acceptors for α1,3-L-Fucosyltransferase present in human ovarian cancer sera and ovarian tumors . This suggests potential applications in cancer research. Further studies are needed to explore these possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Acetyllactosamine 6-Sulfate Sodium Salt typically involves the introduction of a sulfate group into the N-acetyllactosamine molecule, followed by a reaction with sodium hydroxide to form the sodium salt. The synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Acetyllactosamine 6-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Acetyllactosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sulfation at the 6-position, which imparts distinct biochemical properties. This modification enhances its utility in studying glycoprotein interactions and signal transduction, making it a valuable tool in biochemical research .

Properties

IUPAC Name

sodium;[(3S,4R,5S,6R)-5-acetamido-4,6-dihydroxy-3-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO14S.Na/c1-4(17)15-7-9(19)12(6(27-13(7)22)3-26-30(23,24)25)29-14-11(21)10(20)8(18)5(2-16)28-14;/h5-14,16,18-22H,2-3H2,1H3,(H,15,17)(H,23,24,25);/q;+1/p-1/t5?,6?,7-,8-,9+,10-,11-,12+,13+,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBYWGBGWQCPKW-NVKSKNAHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C(C(O2)CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@H]1O)COS(=O)(=O)[O-])O[C@H]2[C@H]([C@H]([C@H](C(O2)CO)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24NNaO14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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